molecular formula C9H9N3O B12822583 (2-Aminoquinazolin-6-yl)methanol

(2-Aminoquinazolin-6-yl)methanol

Cat. No.: B12822583
M. Wt: 175.19 g/mol
InChI Key: HAPQZPCXPLSQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoquinazolin-6-yl)methanol is an organic compound with the molecular formula C9H9N3O It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoquinazolin-6-yl)methanol typically involves the reaction of 2-aminobenzamide with formaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring system with a hydroxymethyl group at the 6-position. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoquinazolin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Aminoquinazolin-6-carboxylic acid.

    Reduction: 2-Aminoquinazolin-6-ylmethanamine.

    Substitution: 2-Substituted aminoquinazolines.

Scientific Research Applications

(2-Aminoquinazolin-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoquinazolin-6-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline: Lacks the hydroxymethyl group at the 6-position.

    6-Hydroxyquinazoline: Lacks the amino group at the 2-position.

    2-Amino-3-methylquinazoline: Has a methyl group at the 3-position instead of a hydroxymethyl group at the 6-position.

Uniqueness

(2-Aminoquinazolin-6-yl)methanol is unique due to the presence of both an amino group at the 2-position and a hydroxymethyl group at the 6-position.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(2-aminoquinazolin-6-yl)methanol

InChI

InChI=1S/C9H9N3O/c10-9-11-4-7-3-6(5-13)1-2-8(7)12-9/h1-4,13H,5H2,(H2,10,11,12)

InChI Key

HAPQZPCXPLSQHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.